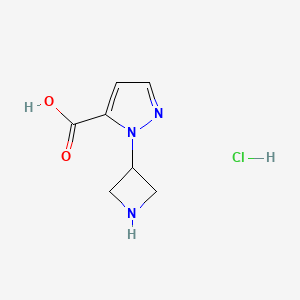
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride” is an organic compound with the CAS Number: 2225136-60-5 . It is a pyrazole derivative with a four-membered azetidine ring attached to the pyrazole ring . It is often used as a starting compound to synthesize more complex organic molecules.
Synthesis Analysis
There are several ways to synthesize this compound, including the reaction of 1,3-diketones with hydrazine hydrate and sodium nitrite, or through the reaction of ethyl 1- (1,2,-dihydro-2-oxo-3H-indol-3-ylidene) acetate with hydrazine . The synthesized compound can be purified using various techniques such as column chromatography and crystallization .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H . This indicates that the compound has a pyrazole ring attached to an azetidine ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis
The compound is a white to off-white powder that is soluble in water and dimethyl sulfoxide . The melting point of the compound ranges from 177-181°C, and it has a molecular weight of 203.63 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride and its derivatives have been synthesized and characterized in various studies. These compounds are obtained through different synthetic routes, including reactions involving chloroacetic acid, aldehydes, ammonia, and others, leading to azetidinones and pyrazoline derivatives. The chemical structures are confirmed using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis (Chopde, Meshram, & Pagadala, 2012); (Shailesh, Pankaj, & Patel, 2012).
Antimicrobial Activities
These compounds have shown promising antimicrobial activities against various strains of bacteria and fungi. The activities have been assessed through methods like broth dilution, with some derivatives displaying significant antibacterial properties against specific bacterial strains (Mistry, Desai, & Desai, 2016); (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Anticancer Potential
Some derivatives of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride have been evaluated for their anticancer activities. Certain compounds exhibited higher anticancer activity compared to reference drugs, indicating their potential as therapeutic agents for cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between synthesized compounds and target proteins, providing insights into their potential mechanisms of action. These studies suggest the compounds' ability to bind to specific proteins, which could underpin their antimicrobial and anticancer activities (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVUGHVJLPVDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
CAS RN |
2225136-60-5 |
Source


|
| Record name | 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)


![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)


![N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2640718.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640721.png)
![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2640722.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2640723.png)
![6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2640725.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)